n-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C12H13BrN2S |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C12H13BrN2S/c13-10-7-12(16-9-10)8-14-6-4-11-3-1-2-5-15-11/h1-3,5,7,9,14H,4,6,8H2 |
InChI Key |
HGJQTHNNYHYPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine
- Molecular Formula : C₁₂H₁₂BrN₂S
- Key Features :
- A brominated thiophene ring at the 4-position.
- A pyridin-2-yl group linked via an ethylamine chain.
- Methyl substitution at the thiophene’s 2-position.
Pharmacological Relevance :
This compound is hypothesized to interact with central nervous system (CNS) receptors, such as serotonin or opioid receptors, due to structural similarities with psychoactive phenethylamine derivatives and μ-opioid agonists like Oliceridine (TRV130) .
Comparison with Structurally Similar Compounds
Phenethylamine Derivatives (NBOMe Series)
Key Insights :
Pyridine-Containing Analogs
Key Insights :
Thiophene-Based Compounds
Key Insights :
- The ethylamine chain in the target compound differentiates it from non-pharmacologically active thiophene derivatives like dioxolanes.
Physicochemical Data :
| Property | Target Compound | 25B-NBOMe | Oliceridine |
|---|---|---|---|
| Molecular Weight | 297.21 g/mol | 340.22 g/mol | 427.54 g/mol |
| logP (Predicted) | 3.2 | 2.5 | 2.8 |
| Water Solubility | Low (<1 mg/mL) | Very low | Moderate (salt form) |
Q & A
Q. What are the optimal synthetic routes for N-((4-Bromothiophen-2-yl)methyl)-2-(pyridin-2-yl)ethan-1-amine?
The synthesis typically involves multi-step organic reactions. A common approach includes bromination of thiophene derivatives followed by reductive amination. For example, 4-bromothiophene-2-carbaldehyde can react with 2-(pyridin-2-yl)ethan-1-amine under reductive conditions using sodium triacetoxyborohydride. Solvents like DMF or toluene, inert atmospheres, and controlled temperatures (60–80°C) are critical for yield optimization .
Q. How is the compound characterized structurally?
X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR) are standard. For analogs, -NMR typically shows aromatic protons of the pyridine ring (δ 7.2–8.5 ppm) and thiophene protons (δ 6.8–7.3 ppm). Mass spectrometry confirms molecular weight, while elemental analysis validates purity .
Q. What solvents and catalysts are preferred for its synthesis?
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while palladium/copper catalysts facilitate cross-coupling reactions. Reductive amination steps require NaBH derivatives or H/Pd-C .
Advanced Research Questions
Q. How can computational modeling predict its biological activity?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target receptors. For structurally similar brominated compounds, interactions with enzymes like cytochrome P450 or kinase inhibitors are modeled using DFT calculations to optimize electronic properties and steric fit .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. Dynamic NMR experiments or temperature-dependent crystallography (using SHELX ) can reconcile differences. For example, rotameric equilibria in the ethanamine chain might explain variations .
Q. How does the bromothiophene moiety influence reactivity in cross-coupling reactions?
The bromine atom at the 4-position of thiophene acts as a directing group, enabling Suzuki-Miyaura couplings with boronic acids. Comparative studies show that electron-withdrawing groups (e.g., Br) increase oxidative stability but reduce nucleophilic substitution rates relative to chloro or methyl analogs .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity Insights |
|---|---|---|
| 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine | Phenyl vs. thiophene ring | Lower logP; reduced CNS penetration |
| N-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)spirocycle | Spirocyclic vs. linear chain | Enhanced selectivity for serotonin receptors |
| 2-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)ethan-1-amine | Thiazole vs. thiophene | Higher antimicrobial activity |
Table 1: Structural analogs and their functional implications .
Methodological Recommendations
- Synthetic Optimization : Use Pd(dppf)Cl for C–Br bond activation in cross-couplings, achieving >80% yield .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .
- Stability Testing : Store under argon at −20°C; the amine group is prone to oxidation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
